2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole
Description
2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole is a halogenated benzoxazole derivative characterized by a bromo(difluoro)methyl group at position 2 and a fluorine atom at position 4 of the benzoxazole core. The benzoxazole scaffold is a bicyclic structure comprising a benzene ring fused to an oxazole ring (containing oxygen and nitrogen heteroatoms). The molecular formula of this compound is inferred to be C₈H₃BrF₃NO, with a molecular weight of approximately 266 g/mol, based on structural analogs such as 2-(chloromethyl)-4-fluoro-1,3-benzoxazole (MW: 261.16 g/mol) .
The bromo(difluoro)methyl group introduces significant steric bulk and electronegativity, which can enhance binding affinity to biological targets, particularly in antimicrobial or agrochemical applications. Fluorine at position 4 further modulates electronic properties and metabolic stability.
Properties
Molecular Formula |
C8H3BrF3NO |
|---|---|
Molecular Weight |
266.01 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-6-4(10)2-1-3-5(6)14-7/h1-3H |
InChI Key |
ZAQLWPUSLSANAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)C(F)(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole typically involves the introduction of the bromo(difluoro)methyl group and the fluoro substituent onto the benzoxazole ring. One common method is the reaction of 4-fluoro-1,3-benzoxazole with bromodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole.
Chemical Reactions Analysis
Types of Reactions
2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo(difluoro)methyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while Suzuki-Miyaura coupling can produce aryl-substituted benzoxazoles.
Scientific Research Applications
2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies to investigate its biological activity and potential as a drug candidate.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Agrochemicals: The compound can be used in the synthesis of agrochemical agents for pest control and crop protection
Mechanism of Action
The mechanism of action of 2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. The bromo(difluoro)methyl group and the fluoro substituent can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A direct structural analog, 2-(chloromethyl)-4-fluoro-1,3-benzoxazole (CAS: EN300-119451), shares the 4-fluoro-benzoxazole core but substitutes the 2-position with a chloromethyl group. Key differences include:
- Molecular weight : 261.16 g/mol (chloro) vs. ~266 g/mol (bromo-difluoro) .
- Electronic effects : The bromo-difluoro group is more electronegative and hydrophobic, likely improving metabolic stability and membrane permeability.
Comparative Data Table
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